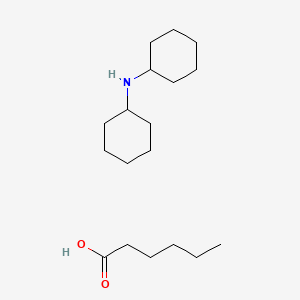

Dicyclohexylamine caproate

Description

Structure

2D Structure

Properties

CAS No. |

13283-96-0 |

|---|---|

Molecular Formula |

C18H35NO2 |

Molecular Weight |

297.5 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;hexanoic acid |

InChI |

InChI=1S/C12H23N.C6H12O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6(7)8/h11-13H,1-10H2;2-5H2,1H3,(H,7,8) |

InChI Key |

KQRMBMCJQNMEDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Dicyclohexylamine Caproate and Its Precursors

Advanced Synthetic Routes for Dicyclohexylamine (B1670486) (DCHA)

Dicyclohexylamine (DCHA) is a secondary amine that serves as a crucial intermediate in the synthesis of dicyclohexylamine caproate. atamanchemicals.com Its production can be achieved through several advanced synthetic routes, including catalytic hydrogenation and reductive amination.

Catalytic Hydrogenation Pathways for DCHA Synthesis

Catalytic hydrogenation is a primary method for DCHA synthesis, involving the reduction of aromatic precursors under pressure in the presence of a metal catalyst.

One common pathway is the catalytic hydrogenation of aniline (B41778) (phenylamine). wikipedia.org This process typically employs catalysts containing ruthenium and/or palladium. atamankimya.com However, this specific reaction often yields cyclohexylamine (B46788) as the major product, with DCHA being a minor component. wikipedia.orgatamankimya.com Research has indicated that the selectivity towards dicyclohexylamine can be improved by applying the catalyst to a support made of niobic acid and/or tantalic acid. wikipedia.orgatamankimya.com

Alternative starting materials can also be used. Dicyclohexylamine can be prepared via the pressure hydrogenation of diphenylamine (B1679370) with a ruthenium catalyst. wikipedia.orgatamankimya.com Another effective method involves the concurrent hydrogenation and condensation of a mixture of aniline and phenol (B47542). google.com Using a palladium-on-carbon catalyst at temperatures between 100°C and 200°C and hydrogen pressures of at least 120 pounds per square inch, this process can achieve DCHA yields of 75% or higher. google.com

Reductive Amination Strategies for DCHA Production

Reductive amination provides an alternative and widely used route to DCHA. This chemical reaction involves the reaction of a carbonyl compound with an amine source to generate an amine product. procurementresource.com

The most common application of this strategy for DCHA production is the reductive amination of cyclohexanone (B45756). wikipedia.org In this process, cyclohexanone is reacted with an amine source, which can be either ammonia (B1221849) or cyclohexylamine, in the presence of a reducing agent. procurementresource.comchemicalbook.com The reaction of cyclohexanone with cyclohexylamine can be catalyzed by a palladium/carbon catalyst under hydrogen pressure. atamankimya.com When ammonia is used as the amine source, the reaction is typically conducted in the presence of acidic metal catalysts at temperatures ranging from 150 to 350 °C and pressures between 18 and 200 atm to produce dicyclohexylamine. procurementresource.com During these reactions, other products such as cyclohexylamine and N-Cyclohexylidinecyclohexylamine can also be formed as byproducts. researchgate.net

Optimization of Reaction Conditions for DCHA Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of DCHA. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, pressure, and the molar ratio of reactants.

In the catalytic hydrogenation of aniline and phenol mixtures, the molar ratio of the reactants significantly impacts the final yield. As demonstrated in research, specific molar ratios combined with controlled temperature and pressure can lead to high yields of DCHA. google.com

For reductive amination processes, the choice of solvent and hydrogen pressure plays a noticeable role. koreascience.kr Studies on the reductive amination of cyclohexanone have shown that increasing hydrogen pressure can influence the selectivity of the reaction; for instance, at certain pressures, the formation of cyclohexylamine may be favored over dicyclohexylamine. koreascience.kr The use of molecular sieves can also improve yield by removing water generated during the reaction, thereby shifting the reaction equilibrium towards the product side. koreascience.kr Automated microfluidic systems are sometimes employed for the multi-parameter optimization of such chemical reactions, allowing for the rapid identification of the best reaction conditions. researchgate.net

Table 1: Effect of Reaction Conditions on DCHA Synthesis from Aniline and Phenol google.com

| Molar Ratio (Aniline:Phenol) | Catalyst | Temperature (°C) | Pressure (psi) | Reported Yield |

| 1:1 | 5% Pd on Carbon | 150 | 1000 (initial) | >75% |

| 9:1 | Palladium | 100-200 | >120 | High |

Synthesis of this compound

This compound is an amine-acid salt formed from the reaction of dicyclohexylamine and caproic acid (also known as hexanoic acid). The synthesis is a direct acid-base neutralization reaction.

Stoichiometric and Non-Stoichiometric Preparations of Amine-Acid Salts

The formation of this compound is fundamentally an acid-base reaction where the basic amine, dicyclohexylamine, neutralizes the carboxylic acid, caproic acid, to form the corresponding ammonium (B1175870) carboxylate salt. libretexts.org

In a stoichiometric preparation , the reactants are combined in precise molar equivalents, typically a 1:1 ratio for a secondary amine and a monocarboxylic acid, to form the neutral salt. A documented preparation involves reacting 72.4 grams of dicyclohexylamine with 57.6 grams of caprylic acid (caproic acid). google.com This controlled method ensures the formation of the desired salt with high purity and a uniform crystalline structure. google.com

Non-stoichiometric preparations , where one reactant is used in excess, can also be employed. Using an excess of the acid or amine might be done to drive the reaction to completion or to adjust the pH of the final product mixture. However, this can lead to a mixture of the salt and the unreacted starting material, potentially complicating purification. google.com The direct exothermic neutralization of free amines with strong acids can be difficult to control, which affects the crystal size and shape of the resulting salt. google.com

Solvent Effects and Reaction Kinetics in Salt Formation

The solvent and reaction kinetics are crucial factors in the synthesis of amine-acid salts like this compound. The choice of solvent can significantly influence the reaction rate, yield, and the physical properties of the product.

The solvent system is selected based on the solubility of the reactants and the product. google.com Ideally, the reactants (dicyclohexylamine and caproic acid) should be soluble in the solvent, while the product (this compound salt) should have low solubility. google.com This low solubility causes the product to precipitate out of the solution as it forms, driving the reaction equilibrium toward completion. google.com For example, the reaction to form this compound has been successfully conducted in paraffin (B1166041) oil, a non-polar solvent. google.com

The kinetics of salt formation are influenced by several factors:

Temperature : The reaction is often conducted at room temperature. google.com However, the temperature can be elevated to increase the reaction rate, though this must be controlled to avoid structural transformation of the product. google.com

Agitation : Vigorous stirring is recommended during the reaction to ensure proper mixing of the reactants and to prevent the formation of gels, which can hinder the reaction. google.com

Solvent Polarity : The polarity of the solvent plays a critical role. In many amine-acid reactions, polar solvents can accelerate the reaction rate. researchgate.net The electrophilicity (acidity) of the solvent medium has been found to have a significant effect on the rate of similar amine reactions. researchgate.net

Table 2: Influence of Solvent Properties on Amine-Acid Salt Formation

| Solvent Property | Effect on Reaction | Rationale |

| Polarity | Can increase reaction rate. semanticscholar.org | Polar solvents can stabilize charged intermediates or transition states that occur during the acid-base reaction. |

| Proticity | Can influence amine basicity. researchgate.net | Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the amine, affecting its nucleophilicity and basicity. researchgate.net |

| Product Solubility | Low solubility is desirable. google.com | Precipitation of the salt product drives the reaction to completion according to Le Chatelier's principle. google.com |

Crystallization and Isolation Techniques for High-Purity this compound

Crystallization is a critical step in obtaining high-purity this compound. Dicyclohexylamine is frequently employed as a resolving agent and to induce crystallization in molecules that are otherwise difficult to purify. bachem.com The formation of the dicyclohexylammonium (B1228976) salt often results in a stable, crystalline solid that can be easily isolated and purified. bachem.comgoogle.com

The process of crystallization for dicyclohexylamine salts typically involves dissolving the carboxylic acid and dicyclohexylamine in a suitable solvent system, followed by controlled cooling or the addition of an anti-solvent to induce precipitation of the salt. smolecule.com The selection of the solvent is a critical parameter influencing the yield and quality of the crystals. smolecule.com For instance, in the crystallization of other dicyclohexylamine salts, methanol/water mixtures have demonstrated superior performance, providing a good balance of solubility for the reactants and insolubility for the salt product. smolecule.com

Key parameters that affect the yield and purity of the crystallized salt include the stoichiometric ratio of the acid and base, temperature control, and the rate of addition of reactants. smolecule.com An optimal molar ratio of the carboxylic acid to dicyclohexylamine is crucial for maximizing the yield of the salt. For example, a slight excess of the amine can ensure complete neutralization of the acid. smolecule.com Temperature control during the process is also vital to prevent the formation of oily residues and to promote the growth of well-defined crystals.

Once the crystalline salt is formed, it can be isolated by filtration, washed with a cold solvent to remove residual impurities, and then dried. To regenerate the pure carboxylic acid from the salt, the dicyclohexylammonium salt can be treated with a stronger acid, such as phosphoric acid, followed by extraction of the free carboxylic acid into an organic solvent. bachem.com

Table 1: Illustrative Crystallization Parameters for Dicyclohexylamine Salts

| Parameter | Condition/Solvent | Rationale | Potential Yield (%) |

| Stoichiometric Ratio (Acid:Base) | 1:1 to 1:1.1 | Ensures complete neutralization and can maximize crystallization yield. | 88-94 |

| Solvent System | Methanol/Water (e.g., 9:1) | Provides optimal solubility for reactants and promotes high-quality crystal formation. | 88-92 |

| Ethyl Acetate (B1210297)/n-Heptane | Ethyl acetate dissolves the reactants, while n-heptane acts as an anti-solvent to induce precipitation. | >85 | |

| Temperature | 20-35°C for reaction, followed by cooling to 0-5°C for crystallization | Controls reaction rate and maximizes precipitation of the salt. | Not specified |

Note: The data in this table is based on findings for analogous dicyclohexylamine salts of other carboxylic acids and serves as an illustrative guide for this compound. smolecule.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound, being a simple acid-base reaction, is inherently more aligned with green chemistry principles compared to more complex multi-step syntheses.

A significant green chemistry approach applicable to this synthesis is the use of solvent-free reaction conditions. The direct reaction of liquid dicyclohexylamine with molten caproic acid could potentially proceed without the need for a solvent, thereby reducing waste and simplifying purification. Solvent-free syntheses of amides from carboxylic acids and amines have been reported, sometimes facilitated by microwave irradiation. google.com

The choice of precursors also has green chemistry implications. The synthesis of dicyclohexylamine can be achieved through various methods, including the catalytic hydrogenation of aniline. wikipedia.org While effective, this process often uses noble metal catalysts and may produce byproducts. Greener alternatives, such as the reductive amination of cyclohexanone, are also employed. wikipedia.org For caproic acid, biosynthetic routes using microorganisms are being explored as a renewable alternative to traditional chemical synthesis. nih.gov

The assessment of the "greenness" of a chemical process can be quantified using various metrics. Some of the key metrics include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. For the salt formation of dicyclohexylamine and caproic acid, the atom economy is 100% as all atoms of the reactants are part of the final product.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. A lower PMI indicates a greener process. A solvent-free synthesis of this compound would have a significantly lower PMI compared to a process that uses large volumes of solvents for reaction and purification. whiterose.ac.uk

By optimizing the synthesis to be solvent-free and utilizing precursors derived from renewable resources, the production of this compound can be made significantly more environmentally benign. whiterose.ac.ukacs.org

Advanced Analytical Characterization of Dicyclohexylamine Caproate

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and identifying the functional groups within dicyclohexylamine (B1670486) caproate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular properties can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For dicyclohexylamine caproate, both ¹H and ¹³C NMR would be employed to confirm the presence and connectivity of the dicyclohexylammonium (B1228976) cation and the caproate anion.

In the ¹H NMR spectrum, the formation of the ammonium (B1175870) salt results in a downfield shift for the protons on the carbon adjacent to the nitrogen atom in the dicyclohexylammonium cation compared to the free amine. The N-H proton itself would appear as a broad signal. The caproate anion would exhibit characteristic signals for a six-carbon aliphatic chain, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the cyclohexyl rings attached to the nitrogen would show a distinct chemical shift. For the caproate anion, the most significant change compared to caproic acid would be the upfield shift of the carboxylate carbon (C=O) signal. bmrb.io

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical shifts for the constituent ions.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Dicyclohexylammonium N-H | Variable, broad | Singlet |

| Dicyclohexylammonium CH-N | ~2.8 - 3.2 | Multiplet |

| Dicyclohexylammonium CH₂ | ~1.0 - 2.0 | Multiplet |

| Caproate α-CH₂ | ~2.1 - 2.3 | Triplet |

| Caproate β, γ, δ-CH₂ | ~1.2 - 1.7 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for the constituent ions.

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Dicyclohexylammonium CH-N | ~50 - 55 |

| Dicyclohexylammonium C2/C6 | ~30 - 35 |

| Dicyclohexylammonium C3/C5 | ~24 - 26 |

| Dicyclohexylammonium C4 | ~24 - 26 |

| Caproate C=O | ~180 - 185 |

| Caproate α-C | ~35 - 40 |

| Caproate β, γ, δ-C | ~22 - 32 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net For this compound, the spectra would display characteristic bands from both the ammonium cation and the carboxylate anion.

The IR spectrum is particularly informative. oup.com The formation of the salt is confirmed by the disappearance of the very broad O-H stretching band (typically 2500-3300 cm⁻¹) of the carboxylic acid and the appearance of strong, broad absorption bands between 2400 and 2800 cm⁻¹ corresponding to the N-H stretching vibrations of the secondary ammonium group. orgchemboulder.comchemicalbook.com Furthermore, the sharp C=O stretching band of the carboxylic acid (around 1710 cm⁻¹) is replaced by two distinct bands for the carboxylate anion: a strong asymmetric stretching vibration around 1550-1610 cm⁻¹ and a weaker symmetric stretching vibration near 1400 cm⁻¹. researchgate.net The C-H stretching vibrations from the alkyl chains of both components appear in the 2850-3000 cm⁻¹ region. chemicalbook.comspectrabase.com

Raman spectroscopy provides complementary data, particularly for the non-polar C-C and C-H bonds, offering a complete vibrational fingerprint of the compound. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium) | 2400 - 2800 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Asymmetric Stretch (Carboxylate) | 1550 - 1610 | Strong |

| N-H Bend (Ammonium) | 1500 - 1550 | Medium |

| C=O Symmetric Stretch (Carboxylate) | ~1400 | Medium |

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For an ionic compound like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are most appropriate for observing the intact ions.

In positive-ion mode ESI-MS, the dicyclohexylammonium cation would be readily detected at a mass-to-charge ratio (m/z) of 182.19. In negative-ion mode, the caproate anion would be observed at m/z 115.08.

When coupled with a fragmentation technique like tandem mass spectrometry (MS/MS), the characteristic fragmentation pathways of each ion can be studied for unambiguous identification. The dicyclohexylammonium ion would likely lose one of the cyclohexyl rings. The caproate anion can lose CO₂ (a loss of 44 Da) upon collision-induced dissociation. libretexts.orgyoutube.com Electron Ionization (EI) would lead to more extensive fragmentation of the individual neutral components after thermal decomposition in the source. massbank.eunist.govnist.gov

Table 4: Expected Mass Spectrometry Data for this compound (ESI-MS)

| Ion | Formula | Mode | Expected m/z | Major Fragment Ions (MS/MS) |

|---|---|---|---|---|

| Dicyclohexylammonium | [C₁₂H₂₄N]⁺ | Positive | 182.19 | 100 (Loss of C₆H₁₀), 83 (Cyclohexyl cation) |

Chromatographic Separations for Quantitative Analysis and Impurity Profiling

Chromatographic methods are essential for separating this compound from impurities and for its quantification. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and potential impurities.

Gas Chromatography (GC) Method Development for Volatile Components

Due to its salt nature, this compound has low volatility and is not suitable for direct analysis by gas chromatography. researchgate.net However, GC is an excellent technique for analyzing its constituent components or for profiling volatile impurities. A typical approach would involve a sample preparation step to separate the amine and the acid.

For the analysis of dicyclohexylamine, the sample could be basified to liberate the free amine, which is then extracted into an organic solvent and injected into the GC. A polar capillary column is often used for the separation of amines. nih.gov

For the analysis of caproic acid, the sample would be acidified to protonate the carboxylate, followed by extraction. Because of the polarity of carboxylic acids, derivatization is often required to improve peak shape and thermal stability. nih.govnih.gov Esterification to form a methyl or ethyl ester is a common strategy. scholaris.ca The resulting fatty acid methyl ester (FAME) can then be analyzed on a wax-type or mid-polarity column with a Flame Ionization Detector (FID) for quantification. shimadzu.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Constituents and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of the intact this compound salt and any non-volatile impurities. chemicalbook.com A reversed-phase HPLC (RP-HPLC) method would be the most common approach. creative-biolabs.comchromatographyonline.com

Method development would involve optimizing the stationary phase, mobile phase, and detector. A C18 or C8 column is typically suitable. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an added buffer (e.g., ammonium formate (B1220265) or acetate) to control pH and ensure consistent ionization of the components. oup.com

For detection, if the impurities lack a UV chromophore, universal detectors such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) would be required for comprehensive impurity profiling and quantification. chromatographyonline.com An LC-MS method, in particular, would provide both separation and identification of unknown impurities based on their mass-to-charge ratios and fragmentation patterns. sciopen.com

Table 5: Example HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | CAD or ESI-MS |

Advanced Detection Methodologies in Chromatography

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. The choice of detector is critical and depends on the physicochemical properties of the analyte. For this compound, which lacks a significant chromophore, several advanced detection methods can be employed for its quantification and purity assessment.

UV-Vis Detection: A UV-Vis detector is the most common detector in HPLC, but its utility for this compound is limited. opans.com The compound does not absorb light strongly in the typical UV range (220-400 nm). Detection is theoretically possible at very low wavelengths (below 210 nm) where the carboxylate and amine functional groups exhibit some absorbance. However, this approach presents challenges, including low sensitivity and a high potential for interference from mobile phase components and impurities. opans.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 205 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Refractive Index (RI) Detection: The Refractive Index (RI) detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. nih.gov Since virtually all compounds have a refractive index, the RI detector is capable of detecting this compound. A primary limitation of RI detection is its incompatibility with gradient elution methods, as changes in the solvent composition drastically alter the baseline refractive index. nih.gov This restricts its use to isocratic separations, which may not be sufficient for resolving complex impurity profiles. Furthermore, RI detectors generally exhibit lower sensitivity compared to other detector types.

Evaporative Light Scattering Detection (ELSD): The Evaporative Light Scattering Detector (ELSD) is a more versatile universal detector well-suited for analyzing non-volatile compounds like this compound. nih.govresearchgate.net The mechanism involves nebulizing the column eluent into a fine aerosol, evaporating the mobile phase in a heated drift tube, and then measuring the light scattered by the remaining solid analyte particles. A key advantage of ELSD is its compatibility with gradient elution, allowing for more effective separation of impurities. nih.gov The detector's response is dependent on the mass of the analyte, making it useful for quantification without the need for a chromophore. researchgate.net

| Detector | Principle | Advantages for this Compound | Disadvantages for this Compound |

|---|---|---|---|

| UV-Vis | UV/Visible Light Absorbance | Widely available, robust. | Very low sensitivity due to lack of chromophore; requires low wavelength detection. |

| RI | Change in Refractive Index | Universal detection. | Incompatible with gradient elution; low sensitivity; sensitive to temperature fluctuations. |

| ELSD | Light Scattering of Non-volatile Particles | Universal detection for non-volatile analytes; compatible with gradient elution; good sensitivity. | Response can be non-linear; destructive technique. |

Thermal Analysis Techniques for Solid-State Characterization

Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical salts, providing insights into their stability, polymorphism, and composition. acs.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events and can be used to identify phase transitions. For this compound, DSC analysis can reveal the presence of different crystalline forms (polymorphs), each exhibiting unique thermal signatures. It can also detect desolvation events, where loss of a solvent or water molecule from the crystal lattice results in an endothermic peak. Furthermore, DSC is crucial for identifying the glass transition, a characteristic property of amorphous material, which provides information on the physical stability of non-crystalline forms. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. unca.edu This technique is primarily used to evaluate the thermal stability and composition of a material. For an amine carboxylate salt like this compound, TGA can determine the onset temperature of thermal decomposition. newhaven.edu The decomposition may occur in a single step or multiple steps, potentially involving the loss of the volatile amine and subsequent decomposition of the carboxylic acid. google.com TGA is also highly effective in quantifying the amount of bound solvent or water in the crystal structure (solvates or hydrates), which is observed as a distinct mass loss step at temperatures below the decomposition point. acs.org

| Technique | Observed Event | Interpretation |

|---|---|---|

| DSC | Endotherm (e.g., 80-100 °C) | Desolvation (if accompanied by mass loss in TGA). |

| DSC | Endotherm or Exotherm (variable temp.) | Polymorphic phase transition. |

| TGA | Mass Loss Step 1 (e.g., 80-100 °C) | Loss of bound solvent/water. |

| TGA | Mass Loss Step 2 (e.g., >180 °C) | Thermal decomposition of the salt. |

Advanced X-ray Diffraction Studies for Crystalline Structure

Structural studies on analogous dicyclohexylammonium salts, such as the chloride and nitrate (B79036) derivatives, reveal common structural features that are anticipated for the caproate salt. niscpr.res.innih.gov These studies show that the dicyclohexylammonium cation typically adopts a conformation where both cyclohexyl rings are in a stable chair form. nih.govresearchgate.net

| Parameter | Hypothetical Value for this compound |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a (Å) | 11.5 |

| Unit Cell b (Å) | 9.8 |

| Unit Cell c (Å) | 17.2 |

| Unit Cell β (°) | 95.5 |

| Volume (ų) | 1930 |

| Selected Bond Length (N-H···O) (Å) | 2.75 |

| Selected Bond Angle (N-H···O) (°) | 175 |

Theoretical and Computational Investigations of Dicyclohexylamine Caproate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecular systems. For Dicyclohexylamine (B1670486) Caproate, an ionic salt formed from Dicyclohexylamine and Caproic Acid, these methods can provide deep insights into its stability, reactivity, and interaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.com In the context of the Dicyclohexylamine Caproate salt, the interaction is primarily electrostatic, but FMO theory can illuminate the reactivity of the constituent ions with other chemical species, such as a metal surface in corrosion inhibition.

The HOMO is associated with the capacity to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). fiveable.me For the Dicyclohexylammonium (B1228976) cation, the positive charge significantly lowers the energy of its orbitals, making it a poor electron donor. Conversely, the caproate anion, with its negative charge, possesses a high-energy HOMO, localized primarily on the carboxylate group, making it an effective electron donor. The energy gap between the HOMO of the caproate anion and the LUMO of a metal surface is a key indicator of the propensity for charge transfer and chemical adsorption.

Theoretical studies on analogous amine-based caprylate salts provide representative data for the electronic parameters of this compound. researchgate.net These parameters are crucial for predicting its interaction with metallic surfaces.

Table 1: Representative Frontier Molecular Orbital Energies for Amine-Carboxylate Systems Data is illustrative and based on calculations of analogous amine caprylate salts.

| Parameter | Value (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -5.89 |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -0.75 |

| ΔE (HOMO-LUMO Energy Gap) | 5.14 |

A smaller energy gap (ΔE) generally implies higher reactivity, as less energy is required to move an electron from the HOMO to the LUMO. bohrium.com The large energy gap suggested by analogous systems indicates good molecular stability.

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For an ion pair like this compound, the MEP map would distinctly show regions of positive and negative potential.

Positive Potential: A region of strong positive electrostatic potential would be concentrated around the ammonium (B1175870) group (-NH2+-) of the Dicyclohexylammonium cation. This positive region is the primary site for interaction with electron-rich species or negatively charged surfaces.

Negative Potential: A region of strong negative potential would be localized on the oxygen atoms of the carboxylate group (-COO⁻) of the caproate anion. This area is susceptible to attack by electrophiles and is responsible for binding to positively charged sites on a metal surface. nih.gov

Mulliken population analysis, derived from DFT calculations, can quantify this charge distribution by assigning partial charges to each atom. While these are theoretical constructs, they provide a useful model for understanding the electrostatic character of the molecule.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound Values are hypothetical, based on typical results from DFT calculations on similar amine-carboxylate systems.

| Atom | Functional Group | Estimated Mulliken Charge (a.u.) |

|---|---|---|

| Nitrogen (N) | Ammonium Head | -0.65 |

| Hydrogen (H on N) | Ammonium Head | +0.45 |

| Oxygen (O) | Carboxylate Head | -0.80 |

| Carbon (C in COO⁻) | Carboxylate Head | +0.70 |

The analysis shows a clear charge separation, with the negative charge highly localized on the carboxylate oxygens and the positive charge distributed across the ammonium group, confirming the ionic nature of the compound and guiding the understanding of its intermolecular interactions. rsc.org

This compound is utilized as a corrosion inhibitor, a function that relies on its ability to adsorb onto a metal surface and form a protective barrier. alkylamines.com DFT calculations can be used to model this interaction and predict the adsorption energy (Eads), which quantifies the strength of the bond between the molecule and the surface.

The adsorption process can be modeled by placing the this compound ion pair onto a slab representing a metal surface (e.g., Fe(110) for steel). The adsorption energy is then calculated as:

Eads = Etotal - (Einhibitor + Esurface)

Where Etotal is the total energy of the optimized inhibitor-surface system, and Einhibitor and Esurface are the energies of the isolated inhibitor and metal slab, respectively. A more negative Eads value indicates a stronger, more spontaneous adsorption process. bohrium.com

Computational studies on similar film-forming amines and carboxylate inhibitors show that adsorption is a complex interplay of electrostatic attraction, covalent bonding, and van der Waals forces. researchgate.netresearchgate.net The ammonium-carboxylate head group acts as an anchor, while the hydrophobic dicyclohexyl and caproate tails form a dense, water-repelling layer.

Table 3: Representative Predicted Adsorption Energies of Corrosion Inhibitors on a Metal Surface Data is illustrative, based on DFT calculations for similar organic inhibitors on iron surfaces.

| Inhibitor Type | Adsorption Energy (kJ/mol) |

|---|---|

| Amine-Carboxylate Salt | -250 to -400 |

| Simple Amine | -150 to -250 |

| Simple Carboxylate | -180 to -280 |

The significantly higher (more negative) adsorption energy for amine-carboxylate salts compared to their individual components highlights a synergistic effect, leading to stronger surface adhesion and enhanced protective properties.

Molecular Dynamics Simulations for Interfacial Behavior and Dynamics

Molecular Dynamics (MD) simulations provide a means to study the time-evolved behavior of molecular systems, offering insights into dynamic processes that are inaccessible to static quantum chemical calculations. findaphd.com For this compound, MD is ideal for investigating its behavior at interfaces and its conformational flexibility.

In applications like corrosion inhibition, this compound functions at the interface between a metal and an aqueous environment. MD simulations can model this complex system, revealing how the inhibitor molecules arrange themselves to form a protective film.

A typical simulation would involve a box containing a metal slab (e.g., iron), a layer of water with corrosive ions, and several this compound molecules. The simulation tracks the movement of every atom over time, governed by a force field that describes the interatomic interactions.

The results of such simulations on analogous amphiphilic molecules typically show a distinct self-assembly process: nih.govnih.gov

Initial Diffusion: The inhibitor molecules, initially dispersed in the aqueous phase, diffuse towards the metal surface.

Adsorption of Head Groups: The polar dicyclohexylammonium-caproate head groups are attracted to the metal surface, forming strong electrostatic and coordinative bonds.

Orientation of Hydrophobic Tails: The non-polar dicyclohexyl and caproate alkyl chains are repelled by the polar water environment and the metal surface, causing them to orient away from the surface.

Film Formation: The hydrophobic tails of adjacent molecules interact via van der Waals forces, packing together to form a dense, ordered, and water-repellent (hydrophobic) barrier that prevents corrosive species from reaching the metal.

These simulations can quantify properties like the density of the inhibitor film, the orientation of the molecules relative to the surface, and the reduction in the diffusion of water and corrosive ions to the surface.

The effectiveness of the protective film also depends on the conformational flexibility of the this compound molecule. MD simulations are an excellent tool for exploring the molecule's conformational landscape. scholaris.ca

Dicyclohexyl Groups: The two cyclohexyl rings are the most rigid parts of the molecule but still possess significant conformational freedom. MD simulations on cyclohexane (B81311) derivatives show that they predominantly exist in the stable "chair" conformation but can dynamically interconvert to "boat" and "twist-boat" forms. nih.gov This flexibility allows the bulky dicyclohexyl groups to pack efficiently at an interface.

Caproate Chain: The five-carbon alkyl chain of the caproate anion is highly flexible due to the free rotation around its C-C single bonds. Quantum chemistry studies of caproic acid confirm the existence of multiple low-energy conformers. openreadings.eu In an aqueous environment, this chain will be dynamic, while at a crowded interface, it will likely adopt a more extended, all-trans conformation to maximize van der Waals interactions with neighboring molecules.

MD simulations can be performed in different environments (e.g., in a vacuum, in water, or at a metal-water interface) to understand how the environment influences conformational preferences. The results can be analyzed to determine the population of different conformers and the energy barriers for interconversion, providing a complete picture of the molecule's structural dynamics. aip.org

Solvation Dynamics and Aggregation Tendencies in Various Media

The solvation and aggregation behavior of this compound, an organic salt composed of a bulky dicyclohexylammonium cation and a medium-chain caproate anion, can be extensively investigated using molecular dynamics (MD) simulations. These computational methods provide molecular-level insights into the complex interplay between the salt's ions and various solvent environments, which is critical for understanding its behavior in different media.

MD simulations model the interactions between the dicyclohexylammonium and caproate ions and the surrounding solvent molecules, governed by a set of parameters known as a force field. For amine-carboxylate interactions, refined force fields are crucial for accurately representing the charge-charge interactions and preventing artificial aggregation in simulations. illinois.eduillinois.edu The simulations can track the trajectories of each particle over time, allowing for the calculation of key thermodynamic and structural properties.

A primary focus of such studies is the calculation of the solvation free energy (ΔGsolv), which quantifies the energy change when the salt is transferred from a vacuum to a solvent. nih.gov This value indicates the salt's solubility in a given medium. For an amphiphilic salt like this compound, ΔGsolv would be expected to vary significantly between polar, non-polar, and mixed solvents. In aqueous (polar) media, the polar carboxylate head of the caproate anion and the charged ammonium group of the cation would interact favorably with water molecules. Conversely, in non-polar solvents like cyclohexane, the two cyclohexyl rings of the cation and the alkyl chain of the anion would be preferentially solvated.

Aggregation is another key phenomenon that can be modeled. Due to its amphiphilic nature, this compound is expected to exhibit significant aggregation tendencies, particularly in aqueous solutions, forming micelles or other aggregates to minimize the unfavorable contact between the hydrophobic alkyl parts and water. nih.gov MD simulations can predict this behavior by analyzing the formation of ion clusters. biorxiv.org The radial distribution function (RDF) between the ammonium cation and the carboxylate anion can be calculated to determine the extent of ion pairing versus dissociation. Further analysis can quantify the size and frequency of larger aggregates (dimers, trimers, etc.) throughout the simulation. nih.gov

The choice of solvent media is critical. In polar protic solvents (e.g., water, methanol), strong solvation of the individual ions would compete with ion pairing. In polar aprotic solvents (e.g., DMSO), the solvation of the cation might be weaker, potentially favoring aggregation. In non-polar solvents (e.g., hexane, cyclohexane), the salt would likely exist as tight ion pairs or inverted micelles, with the charged groups forming a core shielded from the solvent by the non-polar moieties. acs.org

| Solvent System | Dielectric Constant | Calculated Solvation Free Energy (ΔGsolv, kcal/mol) | Primary Aggregation State | Average Aggregation Number (N_agg) |

|---|---|---|---|---|

| Water | 78.4 | -4.5 | Spherical Micelles | 45 |

| Methanol | 32.7 | -8.2 | Small Aggregates / Ion Pairs | 8 |

| Cyclohexane | 2.0 | +5.8 | Tight Ion Pairs / Inverted Micelles | ~2-4 |

| Water/Methanol (1:1) | ~55 | -6.1 | Loosely-Packed Aggregates | 20 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Functionality

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate the molecular structure of a chemical with its functional activity or a specific physical property. e3s-conferences.org For a salt like this compound, QSAR models can be developed to predict its functionality, such as its efficacy as a corrosion inhibitor or its antimicrobial activity, based on a set of calculated molecular descriptors.

The development of a QSAR model for this compound and related salts involves several key steps. First, a dataset of compounds with similar structures (e.g., various amine carboxylate salts) and experimentally measured activity values is compiled. The molecular structures are then converted into a numerical format through the calculation of molecular descriptors. For ionic compounds, descriptors can be calculated in several ways: for the cation and anion separately, or for the ion pair as a whole. mdpi.comresearchgate.net This choice of representation is a critical step in model development. mdpi.com

Molecular descriptors fall into several categories:

1D Descriptors: Basic properties like molecular weight, atom counts.

2D Descriptors: Values derived from the 2D graph of the molecule, such as topological indices, molecular connectivity, and polar surface area (PSA).

3D Descriptors: Properties calculated from the 3D conformation of the molecule, like molecular volume and solvent-accessible surface area.

Quantum-Chemical Descriptors: Electron-related properties derived from quantum mechanics calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges, and dipole moment. These are particularly important for describing the ionic interactions central to the salt's structure.

Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest or Support Vector Machines. nih.gov The goal is to create an equation that links a subset of the most relevant descriptors to the observed activity. For example, a hypothetical QSAR equation might look like:

Activity = c0 + (c1 * LogP) + (c2 * E_HOMO_anion) + (c3 * Vol_cation)

Where c0, c1, c2, c3 are constants derived from the regression analysis. The final step is rigorous validation of the model using internal (e.g., cross-validation) and external test sets to ensure its predictive power and define its applicability domain—the chemical space in which its predictions are reliable. mdpi.com

| Compound | Cation Volume (ų) | Anion E_HOMO (eV) | Ion Pair LogP | Predicted Inhibition Efficiency (%) |

|---|---|---|---|---|

| Dicyclohexylamine Butyrate | 195.5 | -6.8 | 3.1 | 88 |

| This compound | 195.5 | -6.5 | 4.0 | 92 |

| Dicyclohexylamine Octanoate | 195.5 | -6.3 | 4.9 | 95 |

| Diisopropylamine Caproate | 120.1 | -6.5 | 2.8 | 85 |

| Cyclohexylamine (B46788) Caproate | 101.7 | -6.5 | 2.1 | 81 |

Thermodynamic and Kinetic Modeling of Complex Chemical Equilibria Involving the Salt

The chemical behavior of this compound in solution is governed by a dynamic equilibrium between the dissociated ions and the precursor acid-base pair. This equilibrium can be described by the reversible reaction:

(C₆H₁₁)₂NH + C₅H₁₁COOH ⇌ [(C₆H₁₁)₂NH₂]⁺[C₅H₁₁COO]⁻ (Dicyclohexylamine + Caproic Acid ⇌ this compound Salt)

Thermodynamic and kinetic modeling of this system allows for a quantitative understanding of the salt's stability, formation, and dissociation under various conditions.

Thermodynamic Modeling focuses on the energy changes associated with the equilibrium. The key parameter is the Gibbs free energy of reaction (ΔG), which determines the spontaneity of the salt formation and the position of the equilibrium. wikipedia.org It is related to the enthalpy (ΔH, heat change) and entropy (ΔS, change in disorder) by the equation ΔG = ΔH - TΔS. Computational chemistry methods, such as those based on Density Functional Theory (DFT) with a polarizable continuum model (PCM) for the solvent, can be used to calculate these thermodynamic quantities for all species in the reaction. aip.org

Enthalpy (ΔH): The formation of the ionic bond in the salt from the neutral amine and acid is typically an exothermic process (negative ΔH), releasing heat.

Entropy (ΔS): The reaction involves two molecules combining to form a single ion pair, which generally leads to a decrease in entropy (negative ΔS).

Gibbs Free Energy (ΔG): The balance between ΔH and TΔS determines the sign of ΔG. A negative ΔG indicates that salt formation is spontaneous. The magnitude of ΔG is related to the equilibrium constant (K_eq) of the reaction by ΔG° = -RT ln(K_eq).

The solvent plays a crucial role; polar solvents can stabilize the charged products through solvation, shifting the equilibrium towards the salt form, while non-polar solvents may favor the neutral, un-dissociated acid and base. aip.org

Kinetic Modeling investigates the speed at which this equilibrium is reached. It involves determining the rate constants for the forward reaction (k_f, salt formation) and the reverse reaction (k_r, salt dissociation). The ratio of these rate constants defines the equilibrium constant (K_eq = k_f / k_r). The rates are influenced by factors such as temperature, concentration, and the presence of catalysts. Transition state theory can be computationally applied to model the reaction pathway, identify the energy barrier (activation energy) for both the forward and reverse reactions, and thus predict the rate constants. acs.org For the formation of an amine carboxylate salt, the process typically involves a proton transfer, the kinetics of which can be very rapid.

| Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Equilibrium Constant (K_eq) | Equilibrium Position |

|---|---|---|---|---|---|

| Gas Phase | -120.5 | -150.2 | -75.7 | 1.2 x 10¹³ | Strongly favors salt |

| Cyclohexane | -85.3 | -135.8 | -44.8 | 6.1 x 10⁷ | Favors salt |

| Acetonitrile (B52724) | -60.1 | -95.4 | -31.6 | 3.5 x 10⁵ | Favors salt |

| Water | -45.2 | -70.6 | -24.2 | 1.8 x 10⁴ | Favors dissociated ions/salt |

Mechanistic Studies of Chemical Functionality and Interactions

Adsorption Mechanisms of Dicyclohexylamine (B1670486) Caproate on Substrate Surfaces

The protective action of dicyclohexylamine caproate begins with the adsorption of its molecules from the vapor phase onto the metallic substrate. This process can be broadly categorized into physisorption and chemisorption, with the latter playing a more dominant role in the formation of a stable, protective film. The vapor of the VCI saturates the air surrounding the metal and subsequently adsorbs on the surface to form this film. In the presence of humidity, a thin aqueous film may form on the metal surface, in which the VCI dissolves to provide corrosion protection. nih.gov

The initial interaction between this compound molecules and a metal surface is likely governed by physisorption. This process involves weak, long-range van der Waals forces and is characterized by low adsorption energies. Physisorption is a reversible process and is not highly specific to the surface chemistry of the substrate.

However, for effective corrosion inhibition, a more robust and stable interaction is required, which is achieved through chemisorption. In this process, a chemical bond is formed between the adsorbate (this compound) and the adsorbent (metal surface). This involves the sharing or transfer of electrons and is characterized by significantly higher adsorption energies compared to physisorption. The amine group of the dicyclohexylamine moiety, with its lone pair of electrons, can form coordinate bonds with vacant d-orbitals of transition metals, leading to a strong, specific, and largely irreversible adsorption. This chemisorbed layer is crucial for altering the electrochemical properties of the metal surface and inhibiting corrosion reactions. The adsorption process is not instantaneous and requires time for completion, which is indicative of a chemical rather than a physical adsorption mechanism. cortecvci.com

| Adsorption Type | Interacting Forces | Adsorption Energy | Reversibility | Specificity |

| Physisorption | van der Waals forces | Low | Reversible | Low |

| Chemisorption | Covalent/Ionic bonding | High | Largely Irreversible | High |

The properties of the substrate surface play a critical role in the formation and effectiveness of the adsorbed this compound layer. Key surface characteristics influencing adsorption include:

Surface Composition and Chemistry: The nature of the metal (e.g., ferrous vs. non-ferrous) and the presence of native oxide layers significantly affect the adsorption process. For instance, the interaction with ferrous metals is a key application area for amine-based VCIs. cecri.res.in The presence of surface oxides can provide sites for hydrogen bonding or act as a precursor for the formation of a more complex protective layer.

Surface Roughness and Topography: A rougher surface provides a larger surface area for adsorption and may contain more high-energy sites, such as steps and kinks, which can act as preferential sites for chemisorption.

Surface Cleanliness: Contaminants on the metal surface, such as oils, greases, or other residues, can hinder the adsorption of VCI molecules, leading to incomplete film formation and reduced corrosion protection.

In the context of this compound, an EQCM setup could be used to:

Monitor the rate of adsorption from the vapor or a solution phase onto a metal-coated quartz crystal.

Distinguish between physisorption and chemisorption by analyzing the kinetics and stability of the adsorbed layer under different conditions (e.g., varying temperature or flushing with an inert gas).

Study the influence of environmental factors, such as humidity, on the adsorption process and the mass of the adsorbed film.

Investigate competitive adsorption processes in the presence of other atmospheric species.

By simultaneously performing electrochemical measurements, EQCM can correlate the mass of the adsorbed inhibitor with changes in the corrosion potential and current, providing a comprehensive understanding of the inhibition mechanism.

Film Formation Characteristics and Interfacial Stability

The adsorption of this compound molecules leads to the formation of a thin, protective film on the metal surface. The characteristics of this film are critical to its performance as a corrosion inhibitor.

The adsorbed film of this compound is believed to be very thin, potentially a monomolecular layer, which acts as a barrier between the metal and the corrosive environment. researchgate.net The formation of this film is a self-assembly process driven by the interactions between the inhibitor molecules and the substrate, as well as intermolecular interactions.

The dicyclohexylamine moiety, being bulky, would influence the packing density of the molecules on the surface. The orientation of the adsorbed molecules is also a crucial factor. It is likely that the amine group interacts directly with the metal surface, while the hydrophobic cyclohexyl and caproate chains are oriented away from the surface, creating a non-polar barrier that repels water. The formation of a well-ordered and densely packed monolayer is desirable for effective corrosion inhibition. While the formation of multilayers is possible, the primary protective action is attributed to the initial chemisorbed layer.

Spectroscopic techniques are invaluable for characterizing the composition and orientation of the adsorbed this compound film. While specific spectroscopic studies on this particular compound are not extensively reported, the following techniques would be highly applicable:

X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition and chemical states of the elements within the adsorbed film and at the film-metal interface. It could be used to confirm the presence of nitrogen from the amine and carbon and oxygen from the caproate moiety on the surface. Furthermore, shifts in the binding energies of the metal substrate's photoelectrons could provide evidence of chemical bonding (chemisorption).

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in its reflection-absorption or attenuated total reflection modes, is a powerful tool for studying the vibrational modes of molecules in thin films. By analyzing the characteristic vibrational frequencies of the N-H, C-H, and C=O groups in this compound, one could determine the presence and orientation of the inhibitor molecules on the metal surface. Changes in peak positions and intensities upon adsorption can provide insights into the nature of the surface-adsorbate interaction.

These spectroscopic techniques, in combination with other surface-sensitive methods, would be essential for a detailed understanding of the structure and bonding of the protective film formed by this compound.

Stability and Durability of Formed Chemical Films Under Varied Conditions

This compound functions by forming a thin, protective molecular layer on surfaces. As a volatile corrosion inhibitor, it vaporizes, and its vapor migrates to metal surfaces within an enclosed space. In the presence of moisture, the vapor dissolves and adsorbs onto the metal, forming a film that acts as a barrier against corrosive elements. cortecvci.comnih.gov

The stability of this film is crucial for its effectiveness. Amine carboxylates, as a class, are known to form a tenacious bond with metal surfaces, which is key to delaying the onset of corrosion and reducing its rate once initiated. cortecvci.com The protective mechanism involves the amine group, which can form a coordinate bond with the metal, enhancing the adsorption process. cortecvci.com This adsorbed layer serves as a buffer, preventing corrosive species from reacting with the metal. cortecvci.combohrium.com

The durability of the film formed by this compound, like other VCIs, is dependent on several environmental conditions. The enclosure must be sufficiently sealed to allow the inhibitor's vapor to reach an effective concentration. The presence of a thin film of moisture is necessary for the inhibitor to dissolve and form its protective layer. nih.gov However, the effectiveness can be influenced by factors such as temperature and the concentration of corrosive agents like chlorides. The stability of the protective film is attributed to the strength of the bond between the inhibitor molecule and the metal surface. cortecvci.com

| Condition | Effect on Film Stability and Durability | Governing Principle |

|---|---|---|

| Enclosure Integrity | High integrity (sealed environment) is required to maintain the necessary vapor concentration for film formation and maintenance. | The inhibitor acts in the vapor phase; loss of vapor prevents the formation of a protective film. nih.gov |

| Humidity | A certain level of humidity is necessary for the VCI to dissolve and adsorb onto the metal surface, forming the protective film. | The inhibitor hydrolyzes in the electrolyte (water film) before adsorbing onto the metal. cortecvci.comnih.gov |

| Temperature | Affects the vapor pressure of the inhibitor. Higher temperatures increase vapor pressure, potentially accelerating film formation but also depletion if the enclosure is not sealed. | Vapor pressure is a temperature-dependent property critical for the function of VCIs. nih.gov |

| Presence of Contaminants | High concentrations of aggressive ions (e.g., chlorides) can challenge the film's integrity, potentially leading to localized corrosion. | The protective film acts as a physical and chemical barrier, but can be compromised by aggressive chemical species. cortecvci.com |

Comparative Studies with Related Amine Fatty Acid Salts

The performance of this compound is best understood by comparing it to other amine fatty acid salts. Its effectiveness is a function of both the amine "counter-ion" (dicyclohexylamine) and the fatty acid "anion" (caproate).

Structure-Performance Relationships of Amine Counter-Ions

The chemical structure of the amine component plays a significant role in the performance of amine carboxylate salts. Studies comparing various amines as corrosion inhibitors have revealed clear structure-performance relationships.

For instance, in a study assessing caprylate salts for the protection of zinc, dicyclohexylamine caprylate was found to be the most efficient inhibitor compared to cyclohexylamine (B46788) caprylate and ethanolamine (B43304) caprylate. nih.gov This superior performance was correlated with the molecular size of the amine, suggesting that the larger, bulkier structure of dicyclohexylamine provides better surface coverage and a more robust protective film. nih.gov Dicyclohexylamine itself is a secondary amine, and the nature of the amine (primary, secondary, or tertiary) influences its chemical properties and performance. chemicalbook.comindustrialchemicals.gov.au

Other research has evaluated a wide range of amines, noting that morpholine (B109124) was a particularly effective amine constituent in carboxylate-based corrosion inhibitors. researchgate.net The general principle is that the amine's structure dictates its volatility, basicity, and molecular footprint, all of which are critical to its function as part of a VCI. nih.govdtic.mil

| Amine Counter-Ion | Amine Type | Observed Performance Characteristic | Reference |

|---|---|---|---|

| Dicyclohexylamine | Secondary | Demonstrated the highest inhibition efficiency among tested caprylate salts for zinc protection. nih.gov | nih.gov |

| Cyclohexylamine | Primary | Lower inhibition efficiency compared to dicyclohexylamine in caprylate salt form. nih.gov | nih.gov |

| Ethanolamine | Primary | Lower inhibition efficiency compared to dicyclohexylamine in caprylate salt form. nih.gov | nih.gov |

| Morpholine | Secondary (cyclic ether) | Identified as a highly effective amine constituent in a broad screening of amine carboxylates. researchgate.net | researchgate.net |

Role of Alkyl Chain Length of the Fatty Acid in Chemical Activity

The length of the fatty acid's alkyl chain is another critical determinant of an amine salt's chemical activity. This compound features a 6-carbon chain from caproic acid. Variations in this chain length can significantly alter the compound's physical and chemical properties, such as solubility, hydrophobicity, and surface affinity. nih.govnih.gov

Research indicates that there is a relationship between the carbon chain length of the carboxylic acid and the effectiveness of the resulting amine salt. One study on ammonium (B1175870) monocarboxylates found that their effectiveness as corrosion inhibitors decreased as the length of the carbon chain of the carboxylic acid increased. researchgate.net However, the same study noted that this clear trend was not observed for other types of carboxylates, suggesting the interaction is complex and also dependent on the amine structure. researchgate.net For example, caprylic acid (C8) was found to be a highly effective acid constituent. researchgate.net

Generally, increasing the alkyl chain length enhances the hydrophobicity and lipophilicity of the molecule. nih.gov This can lead to lower water solubility but may increase the molecule's affinity for metal surfaces, potentially enhancing the formation of a protective film up to a certain point. nih.govresearchgate.net The choice of a C6 chain in caproate represents a balance between sufficient hydrocarbon character to form a non-polar barrier and maintaining other requisite properties like vapor pressure for VCI applications.

| Fatty Acid (Anion) | Carbon Chain Length | Effect on Molecular Properties | Impact on Chemical Activity (General Trends) |

|---|---|---|---|

| Caproate | C6 | Moderate hydrophobicity. | Provides a balance of properties for VCI applications. google.com |

| Caprylate | C8 | Increased hydrophobicity compared to C6. | Identified as a highly effective acid constituent in some VCI formulations. researchgate.net |

| Decanoate (Caprate) | C10 | Further increased hydrophobicity and lipophilicity. nih.gov | May decrease effectiveness in some systems due to lower solubility or other factors. researchgate.netnih.gov |

| Laurate | C12 | High hydrophobicity. | Longer chains can increase affinity for surfaces but may also lead to aggregation that hinders activity. nih.govresearchgate.net |

| Oleate | C18 (unsaturated) | Very high hydrophobicity. | Used in multi-component systems where its strong surface activity is beneficial. researchgate.net |

Synergistic and Antagonistic Interactions in Multi-Component Systems

A synergistic effect is observed when the combined effect of two or more components is greater than the sum of their individual effects. Research has shown that a mixture of dicyclohexylamine (DCHA) and oleylamine (B85491) (OA) provides a significant synergistic effect in inhibiting the corrosion of mild steel. researchgate.net The combination of these two amines led to the formation of a more effective protective film than would be expected from either component alone. researchgate.net

Similarly, the concurrent use of carboxylic acids and amine ligands has been shown to produce a clear synergistic effect in other chemical applications, such as the synthesis of nanocrystals. rsc.orgepfl.ch This suggests a fundamental chemical affinity and cooperative interaction between amine and carboxylate functionalities. These interactions can lead to improved film formation, better surface adhesion, or enhanced stability, resulting in superior performance. While specific studies on this compound in multi-component systems are limited, the principles of synergy observed in similar systems are highly relevant.

| Component 1 | Component 2 | System/Application | Observed Interaction | Reference |

|---|---|---|---|---|

| Dicyclohexylamine (DCHA) | Oleylamine (OA) | Corrosion inhibition for mild steel | Synergistic: The mixture significantly decreased the corrosion rate by forming a more effective protective film. | researchgate.net |

| Carboxylic Acid Ligands (e.g., Lauric, Oleic) | Amine Ligands (e.g., Octyl, Dodecyl amine) | Synthesis of CdSe nanocrystals | Synergistic: Concurrent use drastically improved the optical properties and quality of the nanocrystals, an effect not seen with single-ligand use. | rsc.orgepfl.ch |

Advanced Applications and Research Domains in Chemical Science

Role in Material Science and Surface Chemistry Modification

The interaction of dicyclohexylamine (B1670486) caproate with material surfaces is governed by the distinct characteristics of its constituent ions. The dicyclohexylammonium (B1228976) cation provides a mechanism for adsorption onto surfaces, while the caproate anion and the cyclohexyl groups influence the resulting surface properties, such as hydrophobicity and corrosion resistance.

Development of Functionalized Surfaces with Amine-Caproate Coatings

The formation of functionalized surfaces using amine-caproate coatings is a promising strategy for modifying the physicochemical properties of various substrates. The primary mechanism involves the adsorption of the dicyclohexylammonium cation onto the material surface, which then presents the associated caproate anion and the nonpolar cyclohexyl rings to the surrounding environment. This self-assembly process can create a thin, non-covalent coating that alters the surface energy and chemical reactivity.

Research into similar systems, like catecholamine polymers, demonstrates the power of amine functional groups to create thin, material-independent coatings. nih.govescholarship.org The dicyclohexylammonium ion, while operating via a different mechanism (ionic attraction rather than covalent bonding like oxidized catechols), can similarly anchor to negatively charged surfaces (e.g., oxides, certain polymers) to form a functional layer. The result is a surface where the outward-facing hydrocarbon chains of the cyclohexyl and caproate groups impart new properties, most notably increased hydrophobicity. This modification can be valuable for creating water-repellent surfaces on materials that are typically hydrophilic.

Interactive Table: Potential Surface Functionalization with Dicyclohexylamine Caproate Coatings Users can filter by Substrate Material or Potential Application to see relevant data.

| Substrate Material | Primary Interaction Mechanism | Resulting Surface Property | Potential Application |

| Metal Oxides (e.g., Steel, Aluminum) | Ionic attraction between ammonium (B1175870) cation and surface hydroxyl groups | Hydrophobicity, Corrosion Resistance | Protective coatings for metal parts |

| Silica/Glass | Electrostatic interaction with deprotonated silanol (B1196071) groups | Reduced Wettability, Anti-fouling | Water-repellent glass surfaces |

| Cellulosic Materials (e.g., Paper, Wood) | Hydrogen bonding and ionic interactions | Water Resistance | Moisture-proofing for packaging |

| Anionically Charged Polymers | Ion exchange with surface-bound cations | Increased Surface Slip, Mold Release | Processing aid in polymer manufacturing |

Applications in Anti-Corrosion Technologies (Mechanistic Focus)

One of the most established applications for dicyclohexylamine and its salts is in the field of anti-corrosion technology. wikipedia.orgtaylorandfrancis.com These compounds function as volatile corrosion inhibitors (VCIs) or contact inhibitors, with a mechanism centered on the formation of a protective molecular film on the metal surface. researchgate.net

The anti-corrosion mechanism of this compound involves several key steps:

Vaporization and Transport : In enclosed spaces, the compound exhibits a low vapor pressure, allowing it to volatilize and travel to metal surfaces. taylorandfrancis.comalkylamines.com

Adsorption : The amine part of the molecule has a strong affinity for metal surfaces and adsorbs onto them. This process is driven by the interaction between the nitrogen lone-pair electrons and the vacant d-orbitals of the metal atoms.

Film Formation : Upon adsorption, the molecules orient themselves to form a tightly packed, hydrophobic monolayer. The bulky dicyclohexyl groups and the caproate tail create a dense barrier that displaces water and other corrosive agents (like oxygen and chlorides) from the metal surface.

Inhibition of Electrochemical Reactions : This protective film acts as a physical barrier, inhibiting both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that constitute the corrosion process.

The combination of the amine (dicyclohexylamine) and a carboxylate (caproate) can offer synergistic effects, providing more robust and water-repellent protective films compared to inhibitors based on nitrites alone. google.com

Interactive Table: Mechanistic Steps of Corrosion Inhibition by this compound Click on each step to view a detailed description.

| Step | Description | Key Molecular Feature |

| 1. Transport | The molecule volatilizes at ambient temperature, allowing its vapor to permeate an enclosed atmosphere and reach all exposed metal surfaces. | Sufficient Vapor Pressure |

| 2. Adsorption | The polar amine head group physically or chemically adsorbs onto the metal, anchoring the molecule to the surface. | Nitrogen Lone-Pair Electrons |

| 3. Barrier Formation | The nonpolar hydrocarbon tails (cyclohexyl and caproate groups) orient away from the surface, forming a dense, water-repellent layer. | Hydrophobic Alkyl Groups |

| 4. Electrochemical Inhibition | The molecular film increases the surface electrical resistance and prevents corrosive electrolytes from contacting the metal, slowing down the rate of corrosion reactions. | Insulating Molecular Layer |

Integration into Smart Materials for Responsive Chemical Systems

Smart materials are designed to respond to external stimuli such as pH, temperature, or light. nih.govresearchgate.net While direct research on integrating this compound into such systems is not widely published, its chemical nature as the salt of a weak base (dicyclohexylamine, pKa ≈ 11) and a weak acid (caproic acid, pKa ≈ 4.8) makes it a candidate for pH-responsive systems.

The equilibrium between the dissociated ions (dicyclohexylammonium and caproate) and the neutral amine and acid is pH-dependent. This property could be harnessed to create responsive materials. For instance, incorporating this compound into a polymer hydrogel matrix could impart pH-sensitivity. In acidic conditions, the equilibrium would shift towards the protonated amine and neutral carboxylic acid, altering the ionic cross-linking within the gel and potentially causing it to swell or release an encapsulated payload. Conversely, in alkaline conditions, the deprotonated acid and neutral amine would dominate, leading to a different structural conformation. Such systems are of interest for applications ranging from controlled drug release to chemical sensors. rsc.orgnih.gov

Catalysis and Reaction Media Engineering

The unique ionic and structural characteristics of this compound suggest potential roles in catalysis, either as a component of a reaction medium or as a catalyst itself.

This compound as a Component in Ionic Liquid Systems

This compound is a protic ionic liquid (PIL). PILs are formed through the transfer of a proton from a Brønsted acid (caproic acid) to a Brønsted base (dicyclohexylamine). nih.gov Unlike many conventional ionic liquids based on imidazolium (B1220033) or pyridinium (B92312) cations, PILs contain a proton-donating site, which can be crucial for certain catalytic processes.

As a PIL, this compound would likely exhibit properties such as low vapor pressure, good thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. researchgate.net These characteristics make it a potential "green" solvent alternative to volatile organic compounds (VOCs) in chemical synthesis. nih.govmdpi.com The tunability of PILs, by altering the acid or base component, allows for the fine-tuning of properties like viscosity, polarity, and catalytic activity to suit specific reaction requirements. The presence of both a bulky hydrophobic cation and a carboxylate anion could create unique solvation environments for reactants.

Interactive Table: Projected Properties of this compound as an Ionic Liquid This data is projected based on the properties of its constituent ions and general characteristics of similar protic ionic liquids.

| Property | Projected Characteristic | Rationale |

| State at Room Temp | Liquid or low-melting solid | The bulky, asymmetric dicyclohexylammonium cation disrupts crystal lattice formation. |

| Vapor Pressure | Extremely low | Ionic nature prevents volatilization under normal conditions. |

| Thermal Stability | Moderate to High | Stable ionic bonds, though susceptible to acid-base dissociation at high temperatures. |

| Solvating Power | Can dissolve both polar and nonpolar species | Ionic core provides polarity; large alkyl groups provide nonpolar character. |

| Protic Nature | Brønsted acidic/basic | The ammonium proton can be donated, and the carboxylate can accept a proton. |

Role as a Phase Transfer Catalyst or Co-catalyst in Organic Reactions

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wisdomlib.orgresearchgate.net The catalyst, typically a salt with a lipophilic cation, transports an anion from the aqueous phase into the organic phase where the reaction can occur. nih.gov

The dicyclohexylammonium cation is large and lipophilic due to its two cyclohexyl rings. This structure is analogous to the tetraalkylammonium cations commonly used in PTC. semanticscholar.orgptfarm.pl Therefore, this compound could potentially function as a phase transfer catalyst. In this role, the dicyclohexylammonium cation would pair with an anion from the aqueous phase (e.g., hydroxide, cyanide, or halide) and transport it into the organic phase to react with an organic substrate. The original caproate anion would be exchanged at the phase interface. This catalytic cycle would enhance reaction rates for systems where reactants are separated by phase boundaries.

Modification of Reaction Selectivity and Rate via Amine Salt Interactions

The formation of this compound from its constituent acid and base introduces a sterically hindered cationic species (dicyclohexylammonium ion) and a carboxylate anion, which can significantly influence chemical transformations through non-covalent interactions. The bulky nature of the dicyclohexyl groups on the nitrogen atom is a primary determinant of its effect on reaction pathways. rsc.orgnih.gov

Steric Hindrance and Stereoselectivity: In organic reactions, the dicyclohexylammonium cation can act as a bulky proton source or a phase-transfer catalyst. Its significant steric profile can block certain faces of a reacting molecule, thereby directing incoming reagents to less hindered positions. This can be particularly effective in controlling diastereoselectivity in reactions that proceed through charged intermediates or transition states. For instance, in an aldol (B89426) reaction, the dicyclohexylammonium ion could coordinate with the enolate, creating a sterically crowded environment that favors the formation of one diastereomer over another.

| Reaction Type | Potential Role of this compound | Expected Outcome | Governing Principle |

|---|---|---|---|

| Aldol Condensation | Bulky cation influencing the transition state geometry | Increased diastereoselectivity (e.g., favoring anti-product) | Steric Hindrance |

| Michael Addition | Phase-transfer catalyst for anionic nucleophiles | Improved reaction rate and yield by enhancing solubility | Ion Pairing |

| Epoxide Ring-Opening | Proton donor and base catalyst | Control of regioselectivity by directing nucleophilic attack | Steric/Electronic Effects |

Advanced Applications in Complex Organic Synthesis as a Reagent or Auxiliary

While dicyclohexylamine itself is achiral, its use in conjunction with chiral molecules or as a bulky base is a valuable strategy in complex organic synthesis. chemicalbook.comnbinno.com this compound can serve as a specialized reagent or auxiliary, where both the cation and anion play distinct roles.